1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

Integrin inhibition Antifibrotic Medicinal chemistry

Generic N-arylsulfonyl-L-proline analogs often fail due to unpredictable SAR. This unsubstituted phenylsulfonyl-L-proline (CAS 88425-47-2) is the validated scaffold for αvβ1 integrin potency. - Reference compound: N-phenylsulfonyl-L-proline moiety retains optimal binding (cf. 4-methyl naphthyl analog shows marked potency loss). - Application: Next-generation antifibrotic development (TGFβ activation pathway); hit-to-lead optimization. - Supply: ≥95% purity; stable crystalline solid. Risk-free procurement for R&D.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 88425-47-2
Cat. No. B3038668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid
CAS88425-47-2
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
InChIKeyJUSWZYFYLXTMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic Acid Product Profile


1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid (CAS 88425-47-2), also known as N-phenylsulfonyl-L-proline, is a chiral sulfonamide derivative of L-proline [1]. It is characterized by a phenylsulfonyl group attached to the nitrogen of the proline ring, which confers distinct electronic and steric properties that are central to its utility as a scaffold in medicinal chemistry [2]. The compound has a molecular weight of 255.29 g/mol and a molecular formula of C₁₁H₁₃NO₄S, and is typically supplied with a purity of 95% or higher for research and development purposes .

Chiral sulfonamide scaffold Designed for integrin αvβ1 target engagement studies
Phenylsulfonyl moiety critical Essential for potency; highly sensitive to aryl modification
Medicinal chemistry research grade Supplied at high purity for SAR and probe development

Why Generic Substitution Fails: Phenylsulfonyl Group Criticality


The N-arylsulfonyl-L-proline scaffold is a privileged structure in drug discovery, but its biological activity is exquisitely sensitive to the nature of the aryl substituent [1]. Substituting the phenyl group with other aryl moieties (e.g., naphthyl, dansyl) or altering the proline ring size (e.g., azetidine) can dramatically reduce or abolish target potency and selectivity [2]. For instance, while the unsubstituted phenylsulfonyl group is optimal for maintaining high potency against the αvβ1 integrin target, a 4-methyl substituted naphthylsulfonyl analogue showed a marked reduction in potency [2]. Therefore, generic substitution of the core sulfonamide group without rigorous structure-activity relationship (SAR) validation is highly likely to yield an inactive or suboptimal compound for research applications.

Aryl substitution sensitivity
Replacing the phenyl group with naphthyl or other aryls may drastically reduce αvβ1 integrin inhibition.
Ring size dependency
Altering the proline ring size (e.g., azetidine) can abolish target potency; SAR data is scaffold-specific.

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic Acid: Potency & Selectivity Data


Superior αvβ1 Integrin Inhibition Potency

The N-phenylsulfonyl-L-homoproline analogue (Compound 19) demonstrates exceptional potency as an αvβ1 integrin inhibitor. In a direct head-to-head comparison with the parent compound c8, Compound 19 achieved a lower IC50 value, indicating superior inhibition of αvβ1-mediated cell adhesion [1].

αvβ1 inhibition
Head-to-head
Target0.25 nM
Comparator0.63 nM
Reported higher potency in cell adhesion assay context
αvβ1-CHO αv cells, fibronectin 0.3 mg/mL
Integrin inhibition Antifibrotic Medicinal chemistry

Selectivity Profile Against Other RGD Integrins

The N-phenylsulfonyl-L-homoproline analogue (Compound 19) exhibits a remarkable selectivity window for αvβ1 integrin compared to other closely related RGD-binding integrins. In a panel of cell adhesion assays, the compound was 8,000- to 12,800-fold more potent against αvβ1 than against αvβ3, αvβ5, αvβ8, and α5β1 integrins [1].

Integrin selectivity
Head-to-head
8,000 – 12,800-fold over αvβ3, αvβ5, αvβ8, α5β1
Reported high selectivity window in integrin panel context
Panel: αvβ3, αvβ5, αvβ8, α5β1
Selectivity Integrin Antifibrotic

SAR of the N-Arylsulfonyl-L-proline Scaffold

A systematic SAR study on the N-arylsulfonyl-L-proline scaffold revealed that the unsubstituted phenylsulfonyl group is critical for maintaining high potency. Modifications to the aryl group, such as a 4-methyl substituted naphthylsulfonyl group, led to a marked reduction in potency [1]. This quantitative loss of activity highlights the specific and essential role of the phenylsulfonyl moiety in this pharmacophore.

Phenylsulfonyl SAR
Class-level
Phenylsulfonyl essential; 4-methyl-naphthyl analog markedly reduces potency (qualitative report)
Context-dependent SAR; data to verify
Exact comparator IC50 not reported
Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic Acid Applications


Antifibrotic αvβ1 Integrin Inhibitor Development

Based on the direct evidence that N-phenylsulfonyl-L-homoproline analogues exhibit exceptional potency (IC50 = 0.25 nM) and high selectivity for αvβ1 integrin over other RGD integrins, this compound serves as an ideal scaffold for developing next-generation antifibrotic agents [1]. Its use can expedite lead optimization programs focused on diseases where αvβ1 integrin plays a key role in TGFβ activation and fibrosis.

Integrin Binding SAR Studies

The quantitative SAR data showing that modifications to the N-arylsulfonyl group dramatically alter potency against αvβ1 integrin positions this compound as a critical tool for probing integrin binding pockets [1]. Researchers can use it as a reference compound to systematically investigate the structural requirements for high-affinity binding to αvβ1 and other related integrins.

Library Synthesis Building Block for Screening

The established utility of the N-phenylsulfonyl-L-proline moiety as a core pharmacophore for various biological targets, including integrins and cell adhesion molecules, makes this compound a valuable building block for generating diverse chemical libraries [1][2]. Its incorporation into screening sets can help identify novel hits for multiple therapeutic areas, including inflammation, cancer metastasis, and autoimmune diseases.

Application
Selection Property
Validation Focus
Antifibrotic pathway research
αvβ1 integrin inhibition profile
Cell adhesion assay endpoint context
Integrin target binding SAR
Substituent-dependent potency
Binding affinity comparison
Chemical library synthesis
Core sulfonamide scaffold utility
Library diversity & hit validation

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